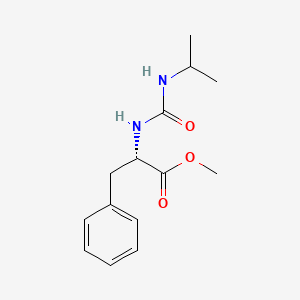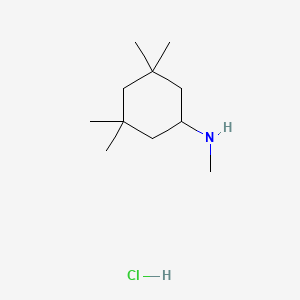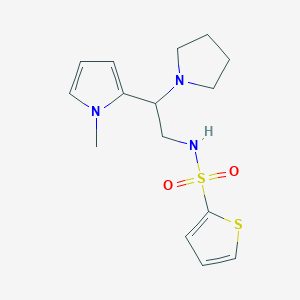
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound that contains a sulfonamido moiety. This functional group is known for its potential use in various biological applications, including serving as antibacterial agents. The presence of both pyrrol and pyrrolidinyl groups suggests that the compound could exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored in the literature. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce various derivatives, including pyran, pyridine, and pyridazine derivatives . Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was studied to yield pyrazole and oxazole derivatives. These methods could potentially be adapted for the synthesis of N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has been reported, with a focus on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide . These compounds exhibit interesting features such as N-H...N hydrogen bonding, which could also be present in the compound of interest. The torsion angles and the presence of substituents can significantly affect the molecular conformation, which in turn influences the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide are not detailed in the provided papers, the reactivity of sulfonamides and their derivatives is well-documented. Sulfonamides can engage in various chemical reactions, including substitution and addition reactions, due to the presence of the sulfonamide group. The pyrrol and pyrrolidinyl groups may also participate in electrophilic substitution reactions, given their nucleophilic nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding can affect the compound's solubility and melting point. The torsion angles and the presence of different substituents can alter the compound's conformation, which may impact its chemical reactivity and physical properties such as crystallinity and stability. The antibacterial activity of related compounds suggests that N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide could also possess biological properties worth investigating .
Aplicaciones Científicas De Investigación
Antibacterial Evaluation
Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise in the development of antibacterial agents. The synthesis involves reactions producing pyran, pyridine, and pyridazine derivatives, among others, which were tested for antibacterial activity. Notably, several compounds exhibited high antibacterial activities, underscoring the potential of such chemical structures in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Metal Complex Formation
The compound's derivatives have been studied for their ability to form metal complexes. One study detailed the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the formation of various metal complexes. These complexes, when characterised, revealed insights into their structural and potential catalytic properties (Sousa et al., 2001).
Coordination Chemistry and Ligand Behavior
Explorations into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives have contributed significantly to coordination chemistry. These studies offer detailed insights into the conformational dynamics and hydrogen bonding capabilities of these compounds, which are crucial for designing more efficient ligands in metal coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
Synthesis of Indolizidines
The compound has been utilized in the synthesis of beta-sulfonyl enamines, acting as intermediates for cyclization reactions that yield sulfone-substituted indolizines. These structures are significant for the development of novel alkaloid scaffolds, highlighting the compound's role in advancing organic synthesis methodologies (Michael, de Koning, Malefetse, & Yillah, 2004).
Anticancer and Antimicrobial Activity
Further investigations into the compound's derivatives have uncovered their potential as anticancer and antimicrobial agents. Novel heterocyclic sulfonamides demonstrated significant in-vitro activity against breast cancer cell lines and exhibited potent antimicrobial properties, making them candidates for pharmaceutical development (Debbabi, Al-Harbi, Al-Saidi, Aljuhani, Abd El-Gilil, & Bashandy, 2016).
Propiedades
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-17-8-4-6-13(17)14(18-9-2-3-10-18)12-16-22(19,20)15-7-5-11-21-15/h4-8,11,14,16H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEAJILRQWIELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

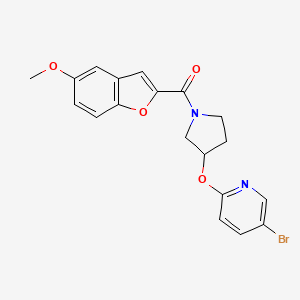
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)
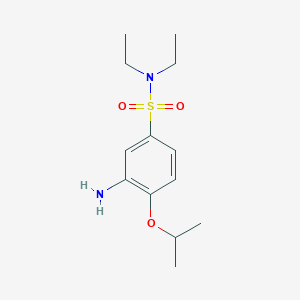
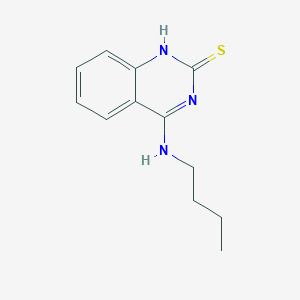
![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

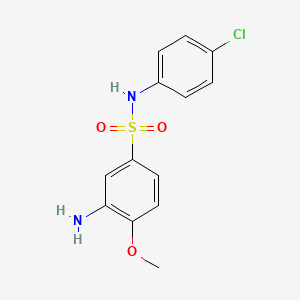

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)
